2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan
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Overview
Description
2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound is notable for its unique structure, which includes an ethoxyethoxy group and a dimethylpropyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-3-bromopropanol with ethyl vinyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(1-ethoxyethoxy)-2,2-dimethylpropanol, which is then cyclized to form the furan ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the attached alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-(1-Methoxyethoxy)-2,2-dimethylpropyl)furan: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan is unique due to its specific combination of functional groups and the presence of the furan ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
CAS No. |
158357-93-8 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[3-(1-ethoxyethoxy)-2,2-dimethylpropyl]furan |
InChI |
InChI=1S/C13H22O3/c1-5-14-11(2)16-10-13(3,4)9-12-7-6-8-15-12/h6-8,11H,5,9-10H2,1-4H3 |
InChI Key |
RSWUXQOOKQJSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(C)(C)CC1=CC=CO1 |
Origin of Product |
United States |
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